molecular formula C14H15ClN4O B15097749 4-chloro-5-[(2E)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]pyridazin-3-ol CAS No. 6954-11-6

4-chloro-5-[(2E)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]pyridazin-3-ol

Cat. No.: B15097749
CAS No.: 6954-11-6
M. Wt: 290.75 g/mol
InChI Key: DHMKSTVYHPETIK-QGOAFFKASA-N
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Description

5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one is a complex organic compound with a unique structure that includes a pyridazinone core, a hydrazinyl group, and a phenylpropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydrazinyl Group: This step involves the reaction of the pyridazinone intermediate with hydrazine or its derivatives.

    Addition of the Phenylpropylidene Moiety: This final step can be accomplished through a condensation reaction with the appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridazinone core may interact with specific binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazino]pyridazin-3(2H)-one
  • 5-chloro-2-methyl-4-isothiazolin-3-one

Uniqueness

5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

6954-11-6

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

5-chloro-4-[(2E)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one

InChI

InChI=1S/C14H15ClN4O/c1-9(2)13(10-6-4-3-5-7-10)18-17-11-8-16-19-14(20)12(11)15/h3-9H,1-2H3,(H2,17,19,20)/b18-13+

InChI Key

DHMKSTVYHPETIK-QGOAFFKASA-N

Isomeric SMILES

CC(C)/C(=N\NC1=C(C(=O)NN=C1)Cl)/C2=CC=CC=C2

Canonical SMILES

CC(C)C(=NNC1=C(C(=O)NN=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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